![molecular formula C12H10Br2O4S2 B13137496 Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is an organobromine compound with the molecular formula C({12})H({10})Br({2})O({4})S(_{2}). This compound is notable for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with bromine atoms and ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the bromination of thieno[3,2-b]thiophene derivatives followed by esterification. One common method includes:
Bromination: Thieno[3,2-b]thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions.
Esterification: The dibrominated intermediate is then reacted with diethyl oxalate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Coupling: Complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is used in various fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.
Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
- Diethyl 2,5-dibromothiophene-3,6-dicarboxylate
- Diethyl 2,5-dibromothieno[2,3-b]thiophene-3,6-dicarboxylate
Uniqueness
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups on the thieno[3,2-b]thiophene core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H10Br2O4S2 |
|---|---|
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
Clave InChI |
YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
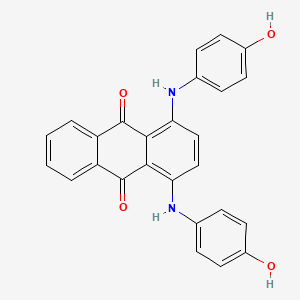


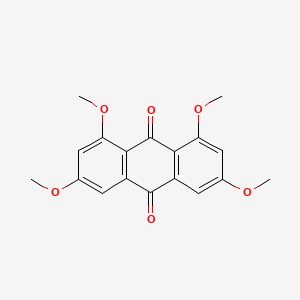
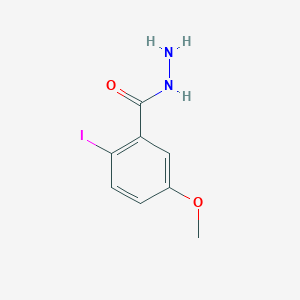
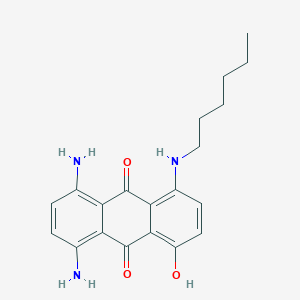


![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
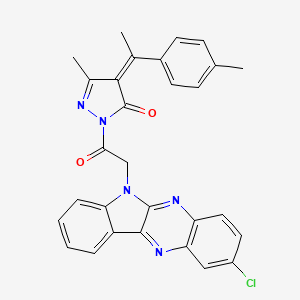
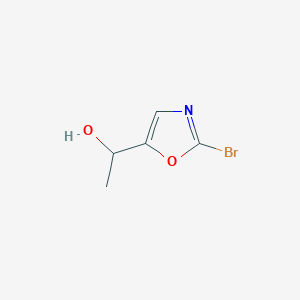

![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
